ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
Historical Context of Thiophene-Based Compounds in Academic Research
Thiophene, a five-membered heterocyclic ring containing one sulfur atom, was first isolated in 1883 by Viktor Meyer during investigations into benzene contaminants. Early studies revealed its aromatic character, driven by sulfur’s lone pair participation in π-electron delocalization, which distinguished it from conventional thioethers. This aromaticity underpinned thiophene’s reactivity toward electrophilic substitution, enabling its integration into diverse synthetic pathways. By the mid-20th century, thiophene derivatives emerged as critical motifs in pharmaceuticals, agrochemicals, and materials science. For example, the discovery of thiophene’s sulfonation selectivity facilitated its industrial separation from benzene, while its structural analogs—such as furan and pyrrole—broadened applications in polymer chemistry.
The pharmacological potential of thiophene derivatives gained prominence in the 1970s with the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like suprofen and tiaprofenic acid. These advancements highlighted thiophene’s capacity to modulate biological targets through electronic and steric effects, catalyzing a surge in structure-activity relationship (SAR) studies. Today, thiophene-containing drugs such as clopidogrel (antiplatelet) and dorzolamide (antiglaucoma) dominate clinical use, underscoring the scaffold’s versatility.
Significance of 4-(4-Fluorophenyl)Thiophene-3-Carboxylate Derivatives
The introduction of fluorophenyl substituents into thiophene-carboxylate frameworks has revolutionized medicinal chemistry by enhancing binding affinity and metabolic stability. Fluorine’s electronegativity and small atomic radius improve pharmacokinetic profiles by fostering hydrogen bonding and hydrophobic interactions with biological targets. For instance, 5-(4-fluorophenyl)thiophene-2-carboxylic acid, a commercially available building block, demonstrates utility in synthesizing kinase inhibitors and antimicrobial agents.
4-(4-Fluorophenyl)thiophene-3-carboxylate derivatives further exploit these properties by positioning the fluorophenyl group at the 4-position of the thiophene ring, optimizing steric complementarity with enzyme active sites. Computational studies suggest that this substitution pattern minimizes off-target interactions while maximizing π-stacking with aromatic residues in proteins. Recent applications include anticancer agents targeting tubulin polymerization and antimicrobial compounds disrupting bacterial cell wall synthesis.
Table 1: Comparative Analysis of Thiophene-Carboxylate Derivatives
Current Research Landscape on Enaminone-Thiophene Conjugates
Enaminones—α,β-unsaturated ketamines—are prized for their dual nucleophilic and electrophilic reactivity, enabling diverse cyclization and cross-coupling reactions. Hybridizing enaminones with thiophene rings creates conjugates with enhanced electronic delocalization and biological activity. The compound ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate exemplifies this strategy, combining thiophene’s aromatic stability with enaminone’s capacity for hydrogen bonding and chelation.
Recent studies highlight such conjugates as potent inhibitors of protein kinases and DNA topoisomerases. For example, enaminone-thiophene hybrids exhibit nanomolar IC~50~ values against breast cancer cell lines (MCF-7, MDA-MB-231) by disrupting microtubule assembly. Additionally, their electron-rich frameworks facilitate interactions with bacterial dihydrofolate reductase, offering avenues for combating antibiotic-resistant pathogens.
Table 2: Biological Activities of Enaminone-Thiophene Conjugates
| Conjugate Structure | Target Pathway | Biological Effect | Potency (IC~50~) |
|---|---|---|---|
| Ethyl 2-enaminone-thiophene | Tubulin polymerization | Antimitotic | 12 nM |
| Methyl 4-cyano-enaminone-thiophene | DNA gyrase | Antimicrobial | 0.8 µg/mL |
| Fluoro-phenyl-enaminone-thiophene | EGFR kinase | Anticancer | 45 nM |
Scope and Objectives of Contemporary Studies
Contemporary research on this compound focuses on three objectives:
- Synthetic Optimization : Developing regioselective methods for introducing fluorophenyl and enaminone groups while minimizing side reactions. Recent advances employ palladium-catalyzed C–H activation to achieve 85–90% yields.
- Mechanistic Elucidation : Investigating the compound’s interaction with biological targets via X-ray crystallography and molecular docking. Preliminary data indicate hydrogen bonding between the enaminone carbonyl and ATP-binding pockets in kinases.
- SAR Expansion : Modifying the cyano and oxobut-2-en-2-yl groups to enhance solubility and bioavailability. For instance, replacing the ethyl ester with polyethylene glycol (PEG) chains improves aqueous solubility by 40-fold.
Properties
IUPAC Name |
ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-3-25-18(24)15-14(11-4-6-12(19)7-5-11)9-26-17(15)22-10(2)13(8-20)16(21)23/h4-7,9,22H,3H2,1-2H3,(H2,21,23)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGYCZTWJCPJNS-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=C(C#N)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N/C(=C(\C#N)/C(=O)N)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate, commonly referred to as ECFPT, is a synthetic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological activity of ECFPT, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
ECFPT belongs to a class of heterocyclic compounds characterized by the presence of a thiophene ring and various functional groups, including amino and cyano groups. Its molecular formula is with a molecular weight of 424.52 g/mol . The presence of the vinylogous amidine group suggests potential bioactivity, particularly in pharmacological applications .
Key Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Amino, cyano, thiophene |
| Molecular Weight | 424.52 g/mol |
| Purity | Typically ≥ 95% |
Anticancer Properties
Research indicates that ECFPT exhibits promising anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In vitro studies conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that ECFPT significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells .
Antimicrobial Activity
ECFPT also exhibits antimicrobial properties against several bacterial strains. Tests conducted against Gram-positive and Gram-negative bacteria revealed that ECFPT inhibits bacterial growth effectively.
Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another area of interest is ECFPT's potential as an enzyme inhibitor. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression.
Enzyme Inhibition Study
Inhibitory assays indicated that ECFPT inhibits the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound showed an IC50 value of 25 µM against CDK2, suggesting its potential as a therapeutic agent in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structures to ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that thiophene-based compounds significantly reduced tumor growth in xenograft models, suggesting a potential pathway for developing new anticancer therapies .
Organic Synthesis
2.1 Building Block for Complex Molecules
this compound can serve as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further modifications, making it valuable in the development of pharmaceuticals.
Application Example:
In synthetic organic chemistry, it has been utilized to create novel heterocycles through cyclization reactions, which are crucial for generating diverse chemical libraries for drug discovery .
Agricultural Chemistry
3.1 Pesticide Development
The compound's structural features suggest potential applications in agricultural chemistry, particularly in developing novel pesticides or herbicides. Compounds with similar thiophene moieties have shown efficacy against various pests, indicating that this compound could be explored for similar uses.
Research Insight:
Studies have indicated that thiophene derivatives can disrupt pest metabolism or interfere with growth regulation, leading to their potential use as eco-friendly agricultural agents .
Data Table: Comparison of Applications
Comparison with Similar Compounds
Ethyl 2-Amino-4-(4-Chlorophenyl)Thiophene-3-Carboxylate
- Substituent : 4-Chlorophenyl (Cl) vs. 4-Fluorophenyl (F) in the target compound.
- Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity (higher logP) and alter metabolic stability. Chlorine’s stronger electron-withdrawing effect could enhance electrophilic reactivity in the thiophene ring .
Ethyl 2-Amino-4-(4-Cyanophenyl)Thiophene-3-Carboxylate
- Substituent: 4-Cyanophenyl (CN) vs. F.
- Key Differences: The cyano group’s strong electron-withdrawing nature may reduce solubility in polar solvents compared to fluorine.
Ethyl 2-Amino-4-[4-(tert-Butyl)Phenyl]Thiophene-3-Carboxylate
- Substituent : 4-tert-Butylphenyl (bulky alkyl) vs. F.
- Key Differences : The tert-butyl group significantly increases steric bulk and hydrophobicity, which might reduce solubility but enhance membrane permeability. This substitution is often employed to improve pharmacokinetic profiles in drug candidates .
Functional Group Impact on Reactivity
- Fluorine Substituent : The 4-fluorophenyl group balances electron withdrawal and lipophilicity, making the compound more metabolically stable than chloro analogs while retaining moderate solubility. Fluorine’s small size minimizes steric hindrance, favoring target engagement in enzyme active sites.
- This contrasts with simpler 2-aminothiophenes lacking such functionalization .
Q & A
Q. What synthetic methodologies are optimal for preparing ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions : Reacting acetylacetic acid derivatives (e.g., ethyl acetoacetate) with aromatic amines under acidic or basic conditions to form intermediate enamines .
- Cyclization and functionalization : Introducing the thiophene core via cyclocondensation, followed by esterification and substitution to attach the 4-fluorophenyl group .
- Yield optimization : Key factors include temperature control (60–80°C for cyclization), solvent selection (e.g., ethanol or DMF), and catalysis (e.g., piperidine for Knoevenagel condensation) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry, particularly for the (E)-configuration of the enamine group .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., amino and carbonyl interactions) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Hazard identification : Skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) require PPE (gloves, goggles, respirators) .
- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- Storage : Store in airtight containers at –20°C, away from oxidizers and acids .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence electronic properties and reactivity?
- Electron-withdrawing effect : The fluorine atom increases electrophilicity at the thiophene 3-position, enhancing reactivity in nucleophilic substitutions .
- Structural rigidity : The substituent restricts rotation, stabilizing planar conformations critical for π-π stacking in crystal lattices (observed in X-ray studies) .
- Comparative data : Analogues without fluorine show reduced bioactivity (e.g., lower inhibition of NF-κB in inflammation models) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Standardized assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Mechanistic validation : Pair phenotypic assays with target-specific tests (e.g., ELISA for TNF-α suppression to confirm NF-κB pathway inhibition) .
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with computational docking to verify binding modes .
Q. How can computational methods predict and optimize the compound’s pharmacokinetic properties?
- ADMET modeling : Tools like SwissADME predict logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability, and highlight potential CYP3A4 metabolism .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) identify key interactions with kinase active sites, guiding structural modifications (e.g., cyano group replacement) .
- Data integration : Combine DFT calculations (e.g., HOMO-LUMO gaps) with experimental solubility data to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
